molecular formula C10H6ClN3 B15222545 4-Chloropyrazolo[1,5-a]quinoxaline

4-Chloropyrazolo[1,5-a]quinoxaline

Cat. No.: B15222545
M. Wt: 203.63 g/mol
InChI Key: FZBWXIQYKLEOEP-UHFFFAOYSA-N
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Description

4-Chloropyrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoxaline ring, with a chlorine atom attached at the 4th position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyrazolo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyrazole with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloropyrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 4-Chloropyrazolo[1,5-a]pyrazine
  • Imidazo[1,5-a]pyrazolo[5,1-c]pyrazine
  • Quinoxaline derivatives

Comparison: 4-Chloropyrazolo[1,5-a]quinoxaline is unique due to its specific ring structure and the presence of a chlorine atom at the 4th position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while quinoxaline derivatives are known for their broad range of biological activities, the presence of the chlorine atom in this compound can enhance its binding affinity to certain molecular targets, making it a more potent bioactive molecule .

Properties

Molecular Formula

C10H6ClN3

Molecular Weight

203.63 g/mol

IUPAC Name

4-chloropyrazolo[1,5-a]quinoxaline

InChI

InChI=1S/C10H6ClN3/c11-10-9-5-6-12-14(9)8-4-2-1-3-7(8)13-10/h1-6H

InChI Key

FZBWXIQYKLEOEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=NN23)Cl

Origin of Product

United States

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